N-(4-(1H-苯并[d]咪唑-2-基)苯基)-4-对甲苯磺酰丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide” is a compound that contains a benzimidazole nucleus . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .
Synthesis Analysis
The synthesis of 2-phenybenzimidazole derivatives, which is a similar compound, starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The methods of synthesis have been classified according to the starting material used . For example, o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield .科学研究应用
- Researchers have synthesized derivatives of this compound and evaluated their anti-tubercular activity against Mycobacterium tuberculosis strains . These investigations aim to combat drug-resistant tuberculosis, a critical public health concern.
- The compound’s structure suggests potential as an anticancer agent. Researchers have explored its interactions with cellular targets, including enzymes involved in estrogen biosynthesis . Further studies could reveal its efficacy against specific cancer types.
- Imidazole-containing compounds often exhibit antimicrobial activity. While specific data on this compound are limited, its structural resemblance to other antimicrobial agents warrants investigation .
- A related benzimidazole thiourea compound has demonstrated unique properties related to elastase inhibition, free radical scavenging, and DNA binding . Investigating whether our compound shares similar characteristics could be valuable.
- Imidazole derivatives have been explored for their anti-inflammatory potential. While direct evidence for this compound is scarce, its structural motifs align with known anti-inflammatory agents .
- In silico screening, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis, can guide drug development. Researchers have used computational methods to design related N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives . These studies provide insights into potential pharmacokinetics and safety profiles.
Antitubercular Activity
Anticancer Potential
Antimicrobial Properties
DNA Binding and Elastase Inhibition
Anti-Inflammatory Effects
Drug Design and ADMET Analysis
作用机制
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various proteins and enzymes .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, which could lead to various changes in cellular functions .
Biochemical Pathways
It is known that benzimidazole derivatives can affect a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Benzimidazole derivatives are known to have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Action Environment
It is known that the efficacy of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
属性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-17-8-14-20(15-9-17)31(29,30)16-4-7-23(28)25-19-12-10-18(11-13-19)24-26-21-5-2-3-6-22(21)27-24/h2-3,5-6,8-15H,4,7,16H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFRMKUFUSFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。